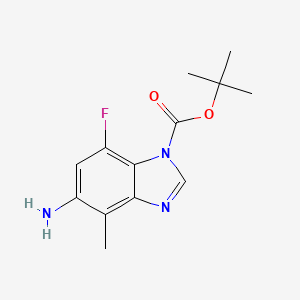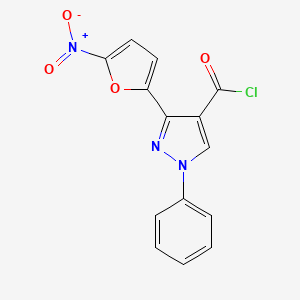
Methyl 2-((4-(3-hydroxypropyl)phenoxy)methyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-((4-(3-hydroxypropyl)phenoxy)methyl)benzoate is an organic compound that belongs to the class of esters It is characterized by a benzoate group attached to a phenoxy-methyl moiety, which is further substituted with a hydroxypropyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((4-(3-hydroxypropyl)phenoxy)methyl)benzoate typically involves the reaction of 4-(3-hydroxypropyl)phenol with methyl 2-bromomethylbenzoate. The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-((4-(3-hydroxypropyl)phenoxy)methyl)benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The phenoxy-methyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Formation of 2-{[4-(3-carboxypropyl)phenoxy]-methyl}benzoic acid.
Reduction: Formation of 2-{[4-(3-hydroxypropyl)phenoxy]-methyl}benzyl alcohol.
Substitution: Formation of various substituted phenoxy-methyl benzoates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 2-((4-(3-hydroxypropyl)phenoxy)methyl)benzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl 2-((4-(3-hydroxypropyl)phenoxy)methyl)benzoate involves its interaction with specific molecular targets. The hydroxypropyl group can form hydrogen bonds with biological molecules, influencing their activity. The phenoxy-methyl moiety can interact with hydrophobic regions of proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 2-((4-(3-hydroxypropyl)phenoxy)methyl)benzoate: Characterized by the presence of a hydroxypropyl group.
Methyl 2-{[4-(3-methoxypropyl)phenoxy]-methyl}benzoate: Contains a methoxypropyl group instead of a hydroxypropyl group.
Methyl 2-{[4-(3-aminopropyl)phenoxy]-methyl}benzoate: Features an aminopropyl group.
Uniqueness
This compound is unique due to the presence of the hydroxypropyl group, which imparts specific chemical and biological properties. This group can participate in hydrogen bonding, enhancing the compound’s solubility and reactivity compared to its analogs.
Eigenschaften
Molekularformel |
C18H20O4 |
|---|---|
Molekulargewicht |
300.3 g/mol |
IUPAC-Name |
methyl 2-[[4-(3-hydroxypropyl)phenoxy]methyl]benzoate |
InChI |
InChI=1S/C18H20O4/c1-21-18(20)17-7-3-2-6-15(17)13-22-16-10-8-14(9-11-16)5-4-12-19/h2-3,6-11,19H,4-5,12-13H2,1H3 |
InChI-Schlüssel |
NOXQBXDMVSNXED-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC=CC=C1COC2=CC=C(C=C2)CCCO |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl N-[(4-bromo-2-hydroxyphenyl)methyl]-N-(2-hydroxyethyl)carbamate](/img/structure/B8537350.png)

![ethyl 1-[(5-bromo-2-nitroanilino)methyl]cyclopropane-1-carboxylate](/img/structure/B8537368.png)

![7-Benzyloxy-2-propylthiazolo[4,5-c]quinolin-4-amine](/img/structure/B8537392.png)

![2-Methyl-3-[4-(2-methylbutan-2-yl)phenyl]prop-2-en-1-ol](/img/structure/B8537406.png)



![6-[(4,4,4-Trifluorobutyl)carbamoyl]nicotinic acid](/img/structure/B8537417.png)
![4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile](/img/structure/B8537419.png)
![4-[(2-Hydroxyethyl)amino]-2-(trifluoromethyl)benzonitrile](/img/structure/B8537426.png)
